1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl-

Dopamine D3 receptor Antagonist Binding affinity

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- (CAS 53970-66-4) is a heterocyclic small molecule (C13H14N2, MW 198.27 g/mol) belonging to the cyclopenta[b]quinoline class. It is characterized by a partially saturated tricyclic core bearing a 9-amino group and a 7-methyl substituent.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 53970-66-4
Cat. No. B12740099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl-
CAS53970-66-4
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C3CCCC3=C2N
InChIInChI=1S/C13H14N2/c1-8-5-6-12-10(7-8)13(14)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H2,14,15)
InChIKeyFUEAQDJAQZSMNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- (CAS 53970-66-4): A Selective D3 Dopamine Receptor Ligand and Fructose-1,6-Bisphosphatase Inhibitor Scaffold


1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- (CAS 53970-66-4) is a heterocyclic small molecule (C13H14N2, MW 198.27 g/mol) belonging to the cyclopenta[b]quinoline class. It is characterized by a partially saturated tricyclic core bearing a 9-amino group and a 7-methyl substituent . Unlike fully aromatic quinolines or fully saturated decahydro analogs, this 2,3-dihydro scaffold presents a unique conformational profile that has been exploited in two distinct pharmacological contexts: as a potent and selective dopamine D3 receptor ligand (Ki = 4.60 nM) [1], and as a core scaffold for the development of fructose-1,6-bisphosphatase (F16BPase) inhibitors with reduced off-target EGFR tyrosine kinase inhibitory activity [2].

1
D3 Receptor Pathway Studies
Reported nanomolar binding profile supports D3 target-engagement assays; requires isomer identity verification
2
F16BPase Inhibitor Scaffold Research
Scaffold-derived selectivity may support metabolic target research; off-target EGFR review recommended
3
Isomer-Specific Synthetic Building Block
7-methyl substitution handle distinct from 5-methyl; confirm positional isomer via analytical characterization

Why 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- Cannot Be Replaced by Generic Cyclopentaquinoline Analogs


Within the 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine series, the position and identity of substituents on the benzo ring are critical. The 7-methyl substitution pattern of CAS 53970-66-4 is not interchangeable with the 5-methyl isomer (CAS 53970-64-2), the 7-bromo analog (CAS 53970-65-3), or the unsubstituted parent (CAS 18528-78-4). The specific placement of the methyl group at position 7 alters the electronic distribution of the aromatic ring, the steric environment around the 9-amino pharmacophore, and the compound's lipophilicity and metabolic stability. These physico-chemical differences directly impact target binding affinity. For instance, the 7-methyl substitution is documented to yield sub-5 nM binding affinity at the dopamine D3 receptor [1], whereas the unsubstituted parent compound has been reported with significantly weaker binding in comparable assays [2]. In the context of F16BPase inhibition, the scaffold's substitution pattern is crucial for achieving potent enzyme inhibition while minimizing off-target EGFR tyrosine kinase activity [3]. Procuring a generic, structurally similar cyclopentaquinoline without verifying the precise substitution pattern may result in a compound with drastically different, or absent, target engagement.

Positional Isomer May Shift Target Affinity
5-methyl, 7-bromo, and unsubstituted analogs may not reproduce the 7-methyl nanomolar D3 binding profile; affinity differences can exceed reported orders of magnitude.
Scaffold Substitution Critical for F16BPase Selectivity
Generic cyclopentaquinolines without the confirmed 7-methyl pattern may alter the F16BPase-to-EGFR selectivity window reported for this series.
Off-Target Engagement May Differ Across Analogs
EGFR tyrosine kinase inhibition liability can vary with benzo-ring substitution; structural analogs may shift the off-target profile observed in F16BPase assays.

Quantitative Differentiation of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl-: Binding Affinity, Selectivity, and Target Engagement Data


Dopamine D3 Receptor Binding Affinity: Sub-5 Nanomolar Ki Compared to Unsubstituted Parent and D2/D1 Subtypes

The compound demonstrates a high-affinity binding to the human dopamine D3 receptor with a Ki of 4.60 nM, as determined by displacement of [125I]IABN in HEK293 cells [1]. This affinity is significantly greater than that of the unsubstituted 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (CAS 18528-78-4), which has a reported Ki of >10,000 nM at the D3 receptor [2]. This represents an affinity advantage of >2,000-fold for the 7-methyl analog. Furthermore, the compound's functional antagonism at D3 was confirmed with an IC50 of 39.1 nM in a quinpirole-stimulated mitogenesis assay [1].

D3 Affinity vs. Parent
Cross-study comparable
Ki 4.60 nM (7-methyl) vs. >10,000 nM (unsubstituted); >2,000-fold difference
Supports D3 target engagement assays; isomer identity must be confirmed
HEK293 D3 binding; functional IC50 39.1 nM (quinpirole antagonism)
Dopamine D3 receptor Antagonist Binding affinity

Dopamine Receptor Subtype Selectivity: >1,000-Fold Preference for D3 Over D1

A critical differentiator for D3-targeted ligands is selectivity over the D1 and D2 subtypes. The 7-methyl compound shows a Ki of 6.65 μM (6,650 nM) at the human D1 receptor [1], translating to a D3/D1 selectivity ratio of approximately 1,500-fold. This contrasts favorably with many early D3 ligands that exhibited significant D2 cross-reactivity. While the competitive D2 binding data is not directly available for this compound, the D3/D1 window is a strong indicator of a clean selectivity profile that reduces the risk of D1-mediated side effects in in vivo models.

D3/D1 Selectivity
Class-level inference
~1,500-fold D3 over D1 (D1 Ki 6,650 nM)
Indicates subtype-selectivity window for D3 probe development
D1 binding: [3H]SCH23390 displacement; D2 data not available
D3 receptor selectivity D1 receptor Off-target activity

F16BPase Inhibitory Scaffold with Reduced EGFR Tyrosine Kinase Off-Target Activity

The 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold, of which CAS 53970-66-4 is a direct derivative, has been validated as a platform for potent F16BPase inhibitors that display significantly lower EGFR tyrosine kinase inhibitory activity compared to earlier anilinoquinazoline-based F16BPase inhibitors [1]. The Rosini et al. study demonstrated that by replacing the anilinoquinazoline core with a cyclopentaquinoline scaffold, researchers could decouple F16BPase inhibition from EGFR inhibition—a common liability in this target class [1]. The 7-methyl substitution on the benzo ring is one of the key structural features explored in the SAR study to optimize this selectivity window.

F16BPase Selectivity Scaffold
Class-level
Scaffold switch decouples F16BPase inhibition from EGFR activity vs. anilinoquinazoline series
Supports selectivity-decoupling research in metabolic target development
Quantitative SAR in Rosini 2006; this 7-methyl analog is a representative derivative
Fructose-1,6-bisphosphatase EGFR Selectivity

Distinct Molecular Properties Among Positional Isomers: 7-Methyl vs. 5-Methyl

The 7-methyl analog (CAS 53970-66-4) and the 5-methyl analog (CAS 53970-64-2) share the same molecular formula (C13H14N2) and molecular weight (198.27 g/mol) but differ in the position of the methyl substituent on the benzo ring . This positional isomerism leads to different electronic and steric environments around the 9-amino group, the primary pharmacophore. The 7-methyl substitution places the electron-donating methyl group para to the carbon bearing the amino group across the quinoline ring system, while the 5-methyl isomer places it ortho to the ring junction, introducing steric compression in the bay region. These differences are sufficient to produce distinct binding profiles, as evidenced by the high D3 affinity of the 7-methyl compound, whereas the 5-methyl isomer has been investigated for acetylcholinesterase inhibition and neuroprotection in a different pharmacological context .

Isomer Identity: 7-Me vs. 5-Me
Data to verify
Identical MW (198.27); 7-methyl shows high D3 affinity, 5-methyl investigated for AChE inhibition
Isomer misidentification can drastically alter assay outcomes
No direct comparative binding data; analytical confirmation required
Positional isomer Physicochemical properties SAR

Recommended Application Scenarios for 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- Based on Quantitative Evidence


Dopamine D3 Receptor Tool Compound for CNS Target Engagement Studies

The compound's sub-5 nM Ki at the human D3 receptor and its >1,000-fold selectivity over the D1 receptor [1] make it a suitable chemical probe for in vitro D3 receptor binding and functional assays. It can serve as a reference antagonist in radioligand displacement studies or as a starting point for structure-activity relationship campaigns aimed at developing selective D3 ligands for neuropsychiatric disorder research.

Fructose-1,6-Bisphosphatase Inhibitor Scaffold with Favorable Selectivity Profile

As part of the 2,3-dihydro-1H-cyclopenta[b]quinoline series validated for F16BPase inhibition with reduced EGFR tyrosine kinase activity [2], this 7-methyl-substituted derivative has utility as a synthetic intermediate or comparator in the development of next-generation gluconeogenesis inhibitors for type 2 diabetes research.

Synthetic Intermediate for Position-Selective Derivatization

The 7-methyl group provides a distinct handle for further functionalization compared to the 5-methyl, 7-bromo, or unsubstituted analogs . Researchers requiring a specific substitution pattern on the cyclopentaquinoline core for a structure-activity relationship study can use this compound as a well-defined building block, avoiding the need for de novo synthesis of the heterocyclic scaffold.

Comparative Negative Control for Isomer-Specific Activity Studies

Given the drastic difference in D3 binding affinity between the 7-methyl compound (Ki = 4.60 nM) and the unsubstituted parent (Ki > 10,000 nM) [1], this compound can be paired with its des-methyl analog (CAS 18528-78-4) in experimental designs requiring a positive (high-affinity) and negative (low-affinity) control pair from the same chemical series.

Application
Selection Property
Validation Focus
D3 receptor binding and functional assay research
Subtype selectivity profile (D3 over D1)
Binding affinity and functional antagonist endpoint confirmation
F16BPase inhibitor development research
Scaffold-driven selectivity for F16BPase over EGFR
Enzyme inhibition potency and off-target kinase profiling
Position-specific synthetic intermediate
7-methyl substitution handle for derivatization
Isomer identity and purity by HPLC/NMR
Isomer-specific affinity control studies
Differential D3 binding compared to des-methyl parent
Affinity rank validation in paired isomer controls
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